molecular formula C22H24ClN5O2 B1670879 Domperidone CAS No. 57808-66-9

Domperidone

Cat. No. B1670879
CAS RN: 57808-66-9
M. Wt: 425.9 g/mol
InChI Key: FGXWKSZFVQUSTL-UHFFFAOYSA-N
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Description

Domperidone is a medicine that increases the movements or contractions of the stomach and bowel. It is also used to treat nausea and vomiting caused by other drugs used to treat Parkinson’s Disease . Domperidone is a specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as an antiemetic and tool in the study of dopaminergic mechanisms .


Synthesis Analysis

Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives. The synthetic routes involve the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .


Molecular Structure Analysis

Domperidone has a molecular formula of C22H24ClN5O2. Its average mass is 425.911 Da and its monoisotopic mass is 425.161865 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Domperidone include coupling reactions, cyclization, and reduction .


Physical And Chemical Properties Analysis

Domperidone has a density of 1.3±0.1 g/cm3. Its molar refractivity is 114.0±0.3 cm3. It has 7 H bond acceptors and 2 H bond donors. It has 5 freely rotating bonds .

Scientific Research Applications

Cardiac Safety and Galactagogue Use

Domperidone is a dopamine D2-receptor antagonist developed as an antiemetic and prokinetic agent. It is used in many countries for treating nausea and vomiting, gastroparesis, and as a galactogogue to promote lactation. However, concerns have been raised regarding its cardiac safety, particularly its ability to produce marked hERG channel inhibition and action potential prolongation at clinically relevant concentrations. Despite these concerns, with appropriate precautions, Domperidone may be used as a galactogogue without direct risk to healthy breastfeeding women, though more safety information is sought in this regard (Doggrell & Hancox, 2014).

Gastrointestinal Applications

Domperidone has shown efficacy in improving gastric emptying in patients with diabetic gastropathy. Oral administration significantly decreased the severity of symptoms in a majority of patients with diabetes mellitus, demonstrating its potential in managing symptoms of gastropathy refractory to other gastroprokinetic agents. Its long-term efficacy and tolerability profile make it a viable option for managing diabetic gastropathy (Prakash & Wagstaff, 1998).

Lactation Insufficiency

A narrative review of pharmaceutical galactagogues for treating lactation insufficiency highlighted Domperidone's role in offering moderate short-term improvements in breast milk supply. Although evidence regarding its efficacy and safety is more robust compared to other treatments like metoclopramide, limitations exist due to insufficient data on long-term impacts and breast milk composition changes. This review underscores the necessity for further research to understand individual treatment responses and the broader implications of pharmaceutical galactagogues (Grzeskowiak, Wlodek, & Geddes, 2019).

Safety And Hazards

Domperidone is associated with a small increased risk of serious cardiac side effects, particularly in people older than 60 years, people taking daily oral domperidone doses of more than 30 mg, and those taking QT-prolonging medicines or CYP3A4 inhibitors at the same time as domperidone . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The synthetic methods and processes of Domperidone are still being studied. Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone .

properties

IUPAC Name

6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXWKSZFVQUSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83898-65-1 (maleate (1:1)), 99497-03-7 (maleate), 83898-65-1 (maleate salt/solvate)
Record name Domperidone [USAN:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID1045116
Record name Domperidone
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Molecular Weight

425.9 g/mol
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Physical Description

Solid
Record name Domperidone
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Solubility

50.4 [ug/mL] (The mean of the results at pH 7.4), 9.25e-02 g/L
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Mechanism of Action

Domperidone acts as a gastrointestinal emptying (delayed) adjunct and peristaltic stimulant. The gastroprokinetic properties of domperidone are related to its peripheral dopamine receptor blocking properties. Domperidone facilitates gastric emptying and decreases small bowel transit time by increasing esophageal and gastric peristalsis and by lowering esophageal sphincter pressure. Antiemetic: The antiemetic properties of domperidone are related to its dopamine receptor blocking activity at both the chemoreceptor trigger zone and at the gastric level. It has strong affinities for the D2 and D3 dopamine receptors, which are found in the chemoreceptor trigger zone, located just outside the blood brain barrier, which - among others - regulates nausea and vomiting
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Product Name

Domperidone

CAS RN

57808-66-9
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Melting Point

242.5 °C
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Synthesis routes and methods I

Procedure details

A mixture of 2.3 parts of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, 2.5 parts of 5-chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one, 3.2 parts of sodium carbonate, 0.1 parts of potassium iodide and 80 parts of 4-methyl-2-pentanone is stirred and refluxed for 24 hours. The reaction mixture is cooled to room temperature and water is added. The undissolved product is filtered off and purified by column-chromatography over silica gel using a mixture of trichloromethane and 10% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from 4-methyl-2-pentanone. The product is filtered off and recrystallized from a mixture of N,N-dimethylformamide and water, yielding 1.3 parts (30%) of 5-chloro-1-{1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one; mp. 242.5° C.
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Synthesis routes and methods II

Procedure details

10.2 parts of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one are converted into the (+)-2,3-dihydroxybutanedioate salt in 100 parts of water at reflux temperature. The solution is treated for 10 minutes with a mixture of 0.5 parts of activated charcoal and 0.2 parts of hyflo. The latter is filtered off over hyflo and the filtrate is cooled till an oily precipitate is formed. The oily product solidifies upon heating for a while. The whole is allowed to cool to room temperature and stirred for 3 hours at this temperature. The product is filtered off, washed with water and dried in vacuo for 18 hours at 60° C, yielding 10.24 parts (85.3%) of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one hemi-[R-(R*,R*)](+)-2,3-dihydroxybutanedioate hydrate; mp. 184.1° C; [α] = + 5.13° (c = 1% CH3OH).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,100
Citations
SC Reddymasu, I Soykan… - Official journal of the …, 2007 - journals.lww.com
… Importing, interstate shipment, and oral administration of domperidone are legal as long … domperidone felonious in the United States. The process of obtaining an IND for domperidone …
Number of citations: 339 journals.lww.com
JA Barone - Annals of Pharmacotherapy, 1999 - journals.sagepub.com
… experience from controlled studies of domperidone in the treatment of … domperidone's efficacy and safety as an antiemetic are also briefly examined. Although a variety of domperidone …
Number of citations: 346 journals.sagepub.com
MC Champion - General Pharmacology: The Vascular System, 1988 - Elsevier
… domperidone is given rectally. The bio-availability of intramuscular domperidone is approximately 90%, of oral domperidone … The oral absorption of domperidone as the base is reduced …
Number of citations: 70 www.sciencedirect.com
M Rossi, G Giorgi - Current drug safety, 2010 - ingentaconnect.com
… or oral (2 cases) domperidone administration from case reports/… -9.7) for SCD after domperidone exposure. Prescribers and … in domperidone users and avoid administering …
Number of citations: 112 www.ingentaconnect.com
B Drolet, G Rousseau, P Daleau, R Cardinal… - Circulation, 2000 - Am Heart Assoc
… have been reported with domperidone, a gastrokinetic and … , we hypothesized that domperidone may have unsuspected … by 100 nmol/L domperidone. Action potential duration …
Number of citations: 211 www.ahajournals.org
RN Brogden, AA Carmine, RC Heel, TM Speight… - Drugs, 1982 - Springer
… profile of domperidone is similar to that of metoclopramide, although domperidone has a lower propensity to cause extrapyramidal side effects. Domperidone effectively alleviates …
Number of citations: 388 link.springer.com
SVJO van Zanten, MJ Jones, M Verlinden… - Official journal of the …, 2001 - journals.lww.com
… of cisapride or domperidone in functional dyspepsia patients, we searched the literature using the following medical subject headings: cisapride, domperidone, gastric emptying, …
Number of citations: 253 journals.lww.com
D Djeddi, G Kongolo, C Lefaix, J Mounard… - The Journal of pediatrics, 2008 - Elsevier
… On univariate analysis, oral domperidone-induced QTc … significant association between oral domperidone therapy and QTc … interval be done before and after oral domperidone therapy. …
Number of citations: 116 www.sciencedirect.com
A Sugumar, A Singh, PJ Pasricha - Clinical gastroenterology and …, 2008 - Elsevier
… for several decades, domperidone is approved only on an … of the efficacy of domperidone in diabetic gastroparesis, with a … significant efficacy of domperidone on the improvement of …
Number of citations: 138 www.sciencedirect.com
PM Laduron, JE Leysen - Biochemical pharmacology, 1979 - Elsevier
… , domperidone did not act centrally in a similar way to neuroleptic drugs. Ex vivo and in viva experiments indicated that domperidone … domperidone did not elicit marked HVA increase as …
Number of citations: 477 www.sciencedirect.com

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